N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound with a unique structure that includes indole and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. This ensures consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonamide groups can undergo substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized indole compounds .
Scientific Research Applications
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory diseases.
Biological Research: It is used in studies investigating the biological pathways and molecular targets involved in inflammation and immune response.
Industrial Applications: The compound serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets, such as TNF-α. By binding to TNF-α, the compound inhibits its activity, thereby reducing inflammation and modulating immune responses. This interaction is crucial for its potential therapeutic effects in treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound shares a similar core structure but differs in the substituents attached to the indole ring.
N,N’-Dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide: A closely related compound with slight variations in the sulfonamide groups.
Uniqueness
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its specific substitution pattern and the presence of both benzyl and sulfonamide groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXOUVJEXLVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.